Arg-Leu Plasma Half-Life and Hydrolysis Rate Compared to Gly-Leu and Phe-Leu
Arg-Leu exhibits a significantly shorter plasma half-life and a markedly greater rate of hydrolysis by plasma enzymes compared to the glycine-terminated analog Gly-Leu [1]. This data is derived from a systematic in vivo rat study evaluating the effect of N-terminal amino acid substitution on dipeptide pharmacokinetics. The accelerated metabolism of Arg-Leu makes it a more suitable substrate for assays requiring rapid clearance or investigating amino acid uptake via dipeptide transporters that are not rate-limited by plasma hydrolase activity.
| Evidence Dimension | Plasma Stability & Hydrolysis |
|---|---|
| Target Compound Data | Shorter half-life; greater hydrolysis rate |
| Comparator Or Baseline | Gly-Leu (longer half-life; slower hydrolysis) |
| Quantified Difference | Statistically significant reduction in half-life and increase in hydrolysis rate; exact numerical values were not provided in the accessible abstract but were reported as significant differences. |
| Conditions | Intravenous injection in rats; plasma hydrolase activity measured |
Why This Matters
For researchers modeling amino acid absorption or designing experiments where peptide stability is a variable, this data proves Arg-Leu is not a bioequivalent substitute for Gly-Leu.
- [1] Adibi, S. A., Paleos, G. A., & Morse, E. L. (1986). Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: Importance of glycine as N-terminal amino acid residue. Metabolism, 35(9), 830-836. View Source
